molecular formula C14H22N4O B2710746 2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2196215-10-6

2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

货号: B2710746
CAS 编号: 2196215-10-6
分子量: 262.357
InChI 键: VBPFSUOZESWIEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C14H22N4O and its molecular weight is 262.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

生物活性

The compound 2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one represents a novel class of azabicyclic compounds that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and inflammation management. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole moiety linked to an azabicyclo[3.2.1]octane scaffold. This structural arrangement is significant as it enhances the compound's interaction with biological targets due to the presence of nitrogen-rich heterocycles known for their pharmacological properties.

Research indicates that compounds based on the azabicyclo[3.2.1]octane framework exhibit inhibitory activity against key enzymes involved in inflammatory processes:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid associated with anti-inflammatory effects. Inhibition of NAAA by azabicyclic compounds can lead to increased PEA levels, thereby enhancing its analgesic and anti-inflammatory properties .

Antiproliferative Activity

A significant aspect of the biological activity of this compound is its antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including:
    • Hs294T (melanoma)
    • MIA PaCa-2 (pancreatic cancer)
    • NCI-H1581 (lung cancer)

In studies involving a library of triazole-based azabicycloalkane conjugates, many exhibited moderate to potent antiproliferative activity, with some showing selectivity indices exceeding 9 compared to cisplatin .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the azabicyclo[3.2.1]octane structure can significantly influence biological activity:

CompoundIC50 (μM)Selectivity Index
Compound A0.042>9
Compound B0.655<9
Compound C0.250>5

These findings indicate that specific structural components are critical for enhancing both potency and selectivity against targeted enzymes and cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of azabicyclic compounds in preclinical settings:

  • Anti-inflammatory Studies : In vivo models demonstrated that compounds similar to this compound significantly reduced inflammation markers when administered prior to inflammatory stimuli.
  • Cancer Treatment Efficacy : In vitro assays showed that certain derivatives led to G0/G1 phase arrest in cancer cells, indicating potential mechanisms for inducing apoptosis or inhibiting cell cycle progression .

属性

IUPAC Name

2,2-dimethyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-14(2,3)13(19)18-10-4-5-11(18)9-12(8-10)17-7-6-15-16-17/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPFSUOZESWIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。